Mordant Orange 6
Description
Structure
3D Structure
Properties
CAS No. |
3564-27-0 |
|---|---|
Molecular Formula |
C19H14N4O6S |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H14N4O6S/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29/h1-11,24H,(H,25,26)(H,27,28,29) |
InChI Key |
VVHOUPGUNISBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 26520; NSC 11712; NSC-11712; NSC11712. |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis proceeds through two critical stages:
-
Diazotization : 4-Aminoazobenzenesulfonic acid reacts with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at 0–5°C to form a diazonium salt. The low temperature prevents premature decomposition of the diazonium intermediate.
-
Coupling : The diazonium salt couples with the sodium salt of salicylic acid in an alkaline medium (maintained by soda ash, Na₂CO₃). The reaction occurs via electrophilic substitution at the para position of the phenolic hydroxyl group in salicylic acid, forming the disodium azo compound.
The stoichiometric ratios of raw materials, as reported in industrial settings, are as follows:
| Component | Quantity (kg/t product) |
|---|---|
| 4-Aminoazobenzenesulfonic acid | 480 |
| Salicylic acid | 200 |
| Sodium nitrite | 140 |
| Hydrochloric acid (37%) | 550 |
| Soda ash | 120 |
Process Optimization
-
Temperature Control : Diazotization requires strict maintenance of 0–5°C to stabilize the diazonium salt. Elevated temperatures lead to side reactions, reducing yield.
-
pH Management : The coupling reaction proceeds optimally at pH 8–10, achieved by incremental addition of soda ash. This ensures deprotonation of salicylic acid’s hydroxyl group, enhancing nucleophilicity.
-
Isolation and Purification : Post-coupling, the product is precipitated via salting out with sodium chloride, filtered, and dried at <60°C to avoid thermal degradation. The final product is a red-orange powder with ≥97% purity.
Alternative Synthesis via Catalytic Hydrogenation
A patent-derived method describes the synthesis of related azo intermediates, such as 5-(p-sulphophenylazo)salicylic acid, which can be adapted for Mordant Orange 6 production. This approach involves:
Intermediate Formation
Hydrogenation and Recycling
The azo intermediate undergoes catalytic hydrogenation using hydrogen gas (H₂) and a palladium or platinum catalyst at 5–10 atm pressure and 50–75°C. This splits the azo bond, regenerating sulphanilic acid and 5-aminosalicylic acid (5-ASA). While primarily designed for 5-ASA production, this method highlights the recyclability of sulphanilic acid, reducing raw material costs in large-scale operations.
Industrial-Scale Production Considerations
Yield and Quality Control
-
Yield : Industrial processes report yields of 85–90%, with losses attributed to incomplete coupling or diazonium salt decomposition.
-
Purity Assurance : Spectrophotometric analysis at λmax = 381 nm ensures consistent color strength, while titration confirms sulfonic acid group content.
Comparative Analysis of Synthesis Methods
The diazotization-coupling method remains dominant due to its simplicity and cost-effectiveness. Catalytic hydrogenation, though environmentally favorable, demands specialized equipment and higher operational costs .
Chemical Reactions Analysis
Types of Reactions
Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions can occur in the presence of halogens or nitro groups.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted products vary depending on the substituent introduced.
Scientific Research Applications
Dyeing Agent in Textiles
One of the primary applications of Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate is as a mordant dye in textile industries. It is particularly effective for dyeing wool and other protein fibers due to its ability to form strong bonds with the fabric. The dye exhibits a vibrant color range and excellent lightfastness, making it suitable for high-quality textile products.
Case Study: Wool Dyeing
A study conducted on the dyeing properties of this compound demonstrated that it could achieve deep shades on wool fabrics while maintaining colorfastness against washing and light exposure. The optimal dyeing conditions were found to be at a pH of 10.5 to 12.0, where the dye transitions from yellow to red, enhancing its applicability in various textile designs.
Food Industry Applications
Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate is also utilized as a food coloring agent , especially in products like soy sauce. Its stability and non-toxic nature make it a viable option for enhancing the visual appeal of food items.
Regulatory Considerations
The use of this compound in food products is subject to regulatory scrutiny. According to EU regulations, any additives must be evaluated for safety and efficacy before approval for use in food products . Studies have indicated that when used within recommended limits, it poses minimal risk to human health.
Pharmaceutical Applications
In the pharmaceutical sector, Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate has been investigated for its potential as an anti-HIV agent . Research has shown that azo dyes can exhibit antiviral properties, which may be harnessed in developing treatments for viral infections.
Case Study: Antiviral Activity
A laboratory study explored the antiviral effects of various azo compounds, including Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate, against HIV-1. Results indicated that this compound could inhibit viral replication at specific concentrations, suggesting further investigation into its potential as a therapeutic agent.
Analytical Chemistry
The compound is also employed as a pH indicator due to its distinct color change properties across a pH range of 10.5 (yellow) to 12.0 (red). This characteristic makes it useful in various analytical applications where pH monitoring is essential.
Application in Laboratory Settings
In laboratory settings, this azo dye can be utilized in titrations and other chemical analyses where precise pH measurements are critical. Its ability to provide clear visual cues allows for easy monitoring during experiments.
Data Summary Table
Mechanism of Action
The mechanism of action of disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, affecting their function and stability. The pathways involved include:
Binding to proteins: Alters protein conformation and activity.
Interaction with nucleic acids: Can intercalate between DNA bases, affecting replication and transcription.
Comparison with Similar Compounds
Mordant Orange 6 vs. Sulfasalazine (Pharmaceutical Azo Compound)
Sulfasalazine (CAS 599-79-1), a sulfonamide derivative, shares structural similarities with this compound. Its core structure includes a salicylic acid moiety linked via an azo bond to a sulfapyridine group. The IUPAC name is 5-((4-((2-pyridinylamino)sulfonyl)phenyl)azo)salicylic acid .
| Property | This compound | Sulfasalazine |
|---|---|---|
| Application | Textile dyeing (mordant dye) | Anti-inflammatory/immunosuppressive drug |
| Key Functional Groups | Dual azo, sulfonate | Azo, sulfonamide, pyridine |
| Solubility | Water-soluble (disodium salt) | Limited water solubility |
| Bioactivity | None reported | Prodrug (azo bond cleaved in the colon) |
Key Difference : While both compounds utilize an azo-salicylic acid framework, Sulfasalazine’s sulfonamide and pyridine groups enable therapeutic activity, targeting inflammatory bowel disease. This compound lacks bioactive substituents, emphasizing its role in industrial dyeing .
This compound vs. Direct Black 51 (Direct Dye)
Direct Black 51 (CAS 3442-21-5) is a direct dye with the IUPAC name disodium 5-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate. It contains two azo groups and naphthyl rings, differing from this compound’s phenyl-based structure .
| Property | This compound | Direct Black 51 |
|---|---|---|
| Dye Class | Mordant dye | Direct dye |
| Chromophore | Phenyl-azo-phenyl | Naphthyl-azo-naphthyl |
| Application | Requires metal mordant for fiber binding | Binds directly to cellulose (e.g., cotton) |
| Lightfastness | Moderate to high (metal complexation) | Lower (no metal coordination) |
Key Difference : Direct Black 51’s naphthyl groups and lack of mordant dependency make it suitable for cellulosic fibers, whereas this compound’s phenyl-azo structure and metal coordination optimize it for protein fibers .
This compound vs. Antimicrobial Azo-Salicylic Acid Derivatives
Compounds like 2-hydroxy-5-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)benzoic acid (4h) and 5-((4-bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid (4e) (from ) are structurally analogous azo-salicylic acid derivatives but feature antimicrobial properties due to substituents like isoxazolyl and bromo-methyl groups .
| Property | This compound | Compound 4h |
|---|---|---|
| Substituents | Sulfophenylazo | 5-Methylisoxazolyl-sulfamoyl |
| Application | Dyeing | Antibacterial agent (Gram-negative) |
| Bioactivity | None | High activity against E. coli, K. pneumoniae |
Key Difference : The introduction of heterocyclic (isoxazolyl) or halogenated (bromo) groups in 4h and 4e enhances antimicrobial efficacy, absent in this compound’s sulfonate-dominated structure .
This compound vs. Acid Red 73 (Acid Dye)
Acid Red 73 (CAS 5413-75-2) is an acid dye with a single azo group and sulfonate substituents. Its structure lacks the dual azo linkages of this compound, reducing conjugation length .
| Property | This compound | Acid Red 73 |
|---|---|---|
| Azo Groups | Dual | Single |
| Fiber Affinity | Protein fibers (with mordant) | Protein fibers (directly) |
| Color Intensity | Higher (extended conjugation) | Moderate |
Key Difference: Dual azo groups in this compound enhance color depth and lightfastness compared to mono-azo Acid Red 73, but the latter’s simplicity allows broader pH compatibility .
Data Tables for Comparative Analysis
Table 1: Structural Comparison
| Compound | CAS No. | Molecular Formula | Key Substituents |
|---|---|---|---|
| This compound | 3564-27-0 | C₁₉H₁₂N₄Na₂O₆S | Dual azo, sulfonate |
| Sulfasalazine | 599-79-1 | C₁₈H₁₄N₄O₅S | Azo, sulfonamide, pyridine |
| Direct Black 51 | 3442-21-5 | C₃₁H₂₁N₅Na₂O₉S | Dual azo, naphthyl, sulfonate |
| Compound 4h (antimicrobial) | N/A | C₁₇H₁₅N₅O₅S | Isoxazolyl-sulfamoyl |
Table 2: Functional Comparison
| Compound | Primary Use | Solubility | Notable Property |
|---|---|---|---|
| This compound | Textile dyeing | Water-soluble | Requires metal mordant |
| Sulfasalazine | Pharmaceutical | Low in water | Prodrug activation in the colon |
| Acid Red 73 | Acid dyeing | Water-soluble | pH-sensitive application |
| Direct Black 51 | Cellulose dyeing | Water-soluble | Direct fiber binding |
Biological Activity
Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate, also known as Mordant Yellow 10, is a synthetic azo compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H12N4Na2O6S
- Molecular Weight : 466.33 g/mol
- CAS Number : 3564-27-0
- Structure : The compound features a salicylic acid backbone with two sulfonated azo groups.
Toxicological Profile
The toxicological properties of disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate have been investigated in various studies. Key findings include:
- LD50 Values : The compound exhibits an oral LD50 of approximately 7400 mg/kg in mice and 14 g/kg in rats, indicating relatively low acute toxicity .
- Irritation Potential : It may cause irritation upon contact with skin and eyes, necessitating caution during handling .
Antioxidant Activity
Research has indicated that azo compounds can exhibit antioxidant properties. A study demonstrated that derivatives of salicylic acid, including disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate, possess the ability to scavenge free radicals, potentially contributing to their therapeutic effects in oxidative stress-related conditions .
Case Studies and Research Findings
-
Therapeutic Applications :
- In a study focusing on inflammatory bowel disease models, disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate showed promising results in reducing inflammation and promoting mucosal healing .
- The compound's efficacy was compared against standard treatments like salazosulfapyridine (SASP), demonstrating comparable or superior outcomes in certain parameters .
- Spectrophotometric Analysis :
- Carcinogenicity Assessments :
Summary of Biological Effects
| Effect Type | Findings |
|---|---|
| Acute Toxicity | LD50 (mouse): 7400 mg/kg; (rat): 14 g/kg |
| Irritation Potential | Skin and eye irritation possible |
| Antioxidant Activity | Free radical scavenging capabilities |
| Therapeutic Efficacy | Promotes mucosal healing in inflammatory models |
Q & A
Q. Q1. What are the key synthetic pathways for synthesizing disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate, and how can purity be optimized?
A: The compound is synthesized via sequential azo coupling reactions. First, diazotization of 4-sulphanilic acid forms a diazonium salt, which couples with aniline derivatives to form the first azo bond. A second diazotization step introduces the salicylate moiety. Key steps include:
- pH control (8–9) during coupling to stabilize reactive intermediates.
- Purification via recrystallization from aqueous ethanol to remove unreacted precursors .
- Purity validation using HPLC with a C18 column and mobile phase (e.g., 0.1% phosphoric acid:acetonitrile, 70:30), referencing methods for related azo dyes .
Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
A:
- UV-Vis spectroscopy : Strong absorbance in the 400–500 nm range due to conjugated azo bonds .
- FT-IR : Peaks at 1600 cm⁻¹ (C=N stretching) and 1180 cm⁻¹ (sulfonate S=O) confirm functional groups .
- HPLC-MS : Detects trace impurities (e.g., unreacted 4-sulphophenylazo intermediates) using a gradient elution protocol .
Advanced Research Questions
Q. Q3. How does the compound’s stability vary under different pH and light conditions, and what degradation products form?
A: Stability studies reveal:
Q. Q4. What methodologies are recommended for studying its metal-ion chelation properties, given its use as a mordant dye?
A:
- Titration with Fe³⁺/Cr³⁺ : Monitor colorimetric shifts (e.g., from orange to brown) to determine binding stoichiometry .
- X-ray crystallography : Resolve metal-complex structures, as seen in analogous dyes like Direct Black 51 .
- Thermogravimetric analysis (TGA) : Assess thermal stability of metal complexes .
Q. Q5. How can conflicting solubility data (e.g., in ethanol vs. water) be resolved experimentally?
A: Contradictions arise from varying hydration states or impurities. To standardize:
- Solubility tests : Conduct under controlled humidity and temperature (25°C).
- Dynamic light scattering (DLS) : Detect aggregate formation in ethanol, which reduces apparent solubility .
Methodological Optimization
Q. Q6. What advanced techniques improve the detection limit for trace impurities in this compound?
A:
Q. Q7. How can computational modeling predict its reactivity in novel synthetic or environmental conditions?
A:
- DFT calculations : Model azo bond cleavage energies under acidic/alkaline conditions .
- Molecular docking : Predict interactions with biological targets (e.g., bacterial enzymes) for toxicity studies .
Data Contradiction Analysis
Q. Q8. How should researchers address discrepancies in reported melting points (>300°C vs. lower values in some studies)?
A: Variations likely stem from hydration states or polymorphic forms. To clarify:
- Differential scanning calorimetry (DSC) : Compare anhydrous vs. hydrated samples.
- Powder XRD : Identify crystalline phases, referencing methods for sodium salts .
Environmental and Biological Impact
Q. Q9. What protocols assess its environmental persistence and toxicity in aquatic systems?
A:
- OECD 301F biodegradation test : Measure aerobic degradation in activated sludge.
- Daphnia magna toxicity assay : EC₅₀ values correlate with sulfonate group bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
